molecular formula C21H19N5O3 B12155736 Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate

Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]py ridino[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B12155736
M. Wt: 389.4 g/mol
InChI Key: FMWLEJSUOVRMDU-UHFFFAOYSA-N
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Description

Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate is a complex organic compound with the following chemical formula:

C22H27N5O4\text{C}_{22}\text{H}_{27}\text{N}_5\text{O}_4C22​H27​N5​O4​

. It belongs to the class of pyrimidine derivatives and exhibits intriguing biological properties.

Preparation Methods

Industrial Production: As of now, there is no specific industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers due to its rarity and uniqueness .

Chemical Reactions Analysis

Reactivity: Ethyl 2-imino-10-methyl-5-oxo-1-(4-pyridylmethyl)-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate may undergo various chemical reactions, including:

    Oxidation: Potential oxidation at specific functional groups.

    Reduction: Reduction of carbonyl groups or other moieties.

    Substitution: Substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Commonly used reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products: The major products formed during these reactions would be derivatives of the parent compound, modified by the introduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for designing novel heterocyclic compounds.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing new materials or catalysts.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, we can highlight its uniqueness compared to other pyrimidine derivatives. For instance, related compounds include:

    Ethyl 2-imino-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydropyridino[1,2-a2,3-d]pyrimidine-3-carboxylate: .

    Ethyl 2-imino-10-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydropyridino[1,2-a2,3-d]pyrimidine-3-carboxylate: .

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C21H19N5O3/c1-3-29-21(28)15-11-16-19(24-18-13(2)5-4-10-25(18)20(16)27)26(17(15)22)12-14-6-8-23-9-7-14/h4-11,22H,3,12H2,1-2H3

InChI Key

FMWLEJSUOVRMDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=NC=C4

Origin of Product

United States

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